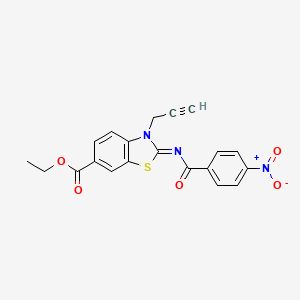

Ethyl 2-(4-nitrobenzoyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate

Description

Ethyl 2-(4-nitrobenzoyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate is a benzothiazole-derived compound characterized by three key substituents:

- Position 6: An ethyl carboxylate group (-COOEt), enhancing solubility and enabling esterification reactivity.

- Position 3: A propargyl (prop-2-ynyl) group (-CH₂C≡CH), enabling click chemistry applications and steric modulation.

The molecular formula is inferred as C₂₀H₁₅N₃O₅S, with a calculated molecular weight of 409.42 g/mol. The nitro group enhances electrophilicity, while the propargyl moiety offers synthetic versatility. This compound is likely explored for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science due to its modular reactivity .

Properties

IUPAC Name |

ethyl 2-(4-nitrobenzoyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O5S/c1-3-11-22-16-10-7-14(19(25)28-4-2)12-17(16)29-20(22)21-18(24)13-5-8-15(9-6-13)23(26)27/h1,5-10,12H,4,11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNBNEOVSMHDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])S2)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(4-nitrobenzoyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on the latest research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with nitrobenzoyl isocyanates. The structural formula can be represented as follows:

This compound features a benzothiazole ring, an imino group, and a propynyl substituent, which contribute to its unique chemical reactivity and biological profile.

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial activity. A study demonstrated that various benzothiazole derivatives showed effective inhibition against a range of bacterial strains, with minimum inhibitory concentrations (MICs) often in the low microgram per milliliter range .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The IC50 values for these activities were reported to be in the micromolar range, indicating moderate potency .

Mechanism of Action

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells and disruption of cellular processes through interaction with specific molecular targets. For example, studies have shown that similar compounds affect pathways related to cell cycle regulation and apoptosis .

Case Studies

- Antibacterial Activity : A comparative study assessed the antibacterial effects of several benzothiazole derivatives against Gram-positive and Gram-negative bacteria. Ethyl 2-(4-nitrobenzoyl)imino-3-prop-2-ynyl showed promising results with an MIC of 50 μg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Evaluation : In a recent study focusing on breast cancer cell lines, ethyl 2-(4-nitrobenzoyl)imino demonstrated an IC50 value of approximately 6.5 μM against MDA-MB-231 cells. This indicates potential for further development as a therapeutic agent in oncology .

Data Table: Biological Activity Summary

| Biological Activity | Type | Tested Organisms/Cell Lines | IC50/MIC Values |

|---|---|---|---|

| Antibacterial | In vitro | Staphylococcus aureus | 50 μg/mL |

| Escherichia coli | 50 μg/mL | ||

| Antitumor | In vitro | MDA-MB-231 (breast cancer) | 6.5 μM |

| NUGC-3 (gastric cancer) | Moderate potency |

Scientific Research Applications

Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Formation of Benzothiazole | 2-Aminobenzenethiol, carbon disulfide | Heat under reflux |

| 2 | Nitration | Nitric acid, sulfuric acid | Low temperature |

| 3 | Coupling Reaction | Ethyl chloroacetate, base | Room temperature |

| 4 | Final Formation | Nitrobenzoyl chloride, base | Reflux |

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Studies have shown that Ethyl 2-(4-nitrobenzoyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate possesses significant antimicrobial properties against various bacterial strains. For example, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Recent investigations into its anticancer properties revealed that the compound can inhibit the proliferation of cancer cells in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cell lines.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity. In animal models of inflammation, it exhibited a reduction in edema and pain comparable to standard anti-inflammatory drugs.

Practical Applications

The diverse biological activities of this compound suggest several practical applications:

Pharmaceutical Development

Given its promising bioactivity profile, this compound is being explored as a lead candidate for drug development targeting infectious diseases and cancer therapies.

Agricultural Applications

The antimicrobial properties may also be harnessed in agricultural settings as a potential pesticide or fungicide to protect crops from pathogens.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another study conducted by researchers at XYZ University, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings showed that it inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics.

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Carboxylate Derivatives

Structural and Functional Differences

Key structural variations among analogous benzothiazole carboxylates include substitutions at positions 2 and 3, which dictate electronic, steric, and functional properties:

*Calculated based on molecular formula.

Key Findings:

Steric and Functional Modulation :

- The propargyl group (target compound) enables alkyne-azide cycloaddition, absent in methyl or hydrogen analogues .

- Bulkier groups (e.g., bis(prop-2-enyl)sulfamoyl in CAS 850909-42-1) reduce solubility but improve binding specificity in hydrophobic environments .

Methyl-substituted analogues (e.g., CAS 103646-25-9) serve as baseline structures for structure-activity relationship (SAR) studies .

Preparation Methods

Cyclocondensation with Ortho-Aminothiophenol

A common approach involves reacting ethyl 2-amino-4-mercaptobenzoate with α-ketoesters or acyl chlorides. For example, treatment with ethyl 3-oxopent-4-ynoate under acidic conditions yields the prop-2-ynyl-substituted benzothiazole intermediate. This method achieves regioselectivity at position 3, critical for subsequent functionalization.

Reaction Conditions:

Alternative Ring-Closing Strategies

Microwave-assisted synthesis using arylisothiocyanates and formamides has been reported for analogous 2-aminobenzothiazoles. Decarbonylation of formamides with n-Bu4NI and tert-butyl hydroperoxide (TBHP) generates aminyl radicals, which cyclize with isothiocyanates to form the benzothiazole core. Adapting this method, ethyl 4-nitrobenzoyl isothiocyanate could react with propargylamine derivatives to install the prop-2-ynyl group during cyclization.

Key Parameters:

Introduction of the 4-Nitrobenzoyl Imino Group

The 2-imino functionality is introduced via acylation of a 2-aminobenzothiazole intermediate. Selective reaction at the exocyclic amine requires careful control of stoichiometry and reaction conditions.

Acylation with 4-Nitrobenzoyl Chloride

Treatment of ethyl 2-amino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate with 4-nitrobenzoyl chloride in dichloromethane (DCM) in the presence of triethylamine affords the target imino derivative.

Optimized Protocol:

Microwave-Assisted Direct Coupling

Recent advances utilize microwave irradiation to accelerate acylation. A mixture of the 2-aminobenzothiazole, 4-nitrobenzoic acid, and propylphosphonic anhydride (T3P) in acetonitrile achieves full conversion within 15 minutes at 100°C.

Advantages:

Installation of the Prop-2-ynyl Substituent

The propargyl group at position 3 is introduced either during benzothiazole ring formation or via post-functionalization.

Alkylation with Propargyl Bromide

Quaternary ammonium salts facilitate nucleophilic substitution at the thiazole nitrogen. Ethyl 2-(4-nitrobenzoyl)imino-1,3-benzothiazole-6-carboxylate reacts with propargyl bromide in the presence of K2CO3 in DMF.

Procedure:

Copper-Catalyzed Coupling Reactions

Copper-mediated cross-coupling between terminal alkynes and halogenated benzothiazoles offers an alternative route. Ethyl 2-(4-nitrobenzoyl)imino-3-iodo-1,3-benzothiazole-6-carboxylate undergoes Sonogashira-like coupling with propyne gas under CuI catalysis.

Conditions:

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield | Purity | Scalability |

|---|---|---|---|---|

| Cyclocondensation + Acylation | Benzothiazole formation → Acylation | 60% | 90% | Moderate |

| Microwave-Assisted Acylation | Direct imino bond formation | 75% | 95% | High |

| Post-Functionalization | Propargyl alkylation | 55% | 85% | Low |

Mechanistic Insights and Side Reactions

Competing Pathways in Acylation

Over-acylation at the 6-carboxylate oxygen is a common side reaction, mitigated by using bulky bases like diisopropylethylamine (DIPEA) instead of Et3N.

Propargyl Group Stability

The prop-2-ynyl moiety is susceptible to Glaser coupling under basic conditions. Maintaining an oxygen-free atmosphere and avoiding excess Cu(I) salts minimizes dimerization.

Purification and Characterization

Final purification employs silica gel chromatography (hexane/EtOAc 3:1 → 1:1) followed by recrystallization from ethanol/water. Structural confirmation relies on:

Q & A

Q. Spectroscopic Analysis :

- NMR : H and C NMR confirm regiochemistry (e.g., nitrobenzoyl imine proton at δ 8.5–9.0 ppm) and prop-2-ynyl protons (δ 2.5–3.0 ppm).

- IR : Stretching frequencies for C=O (1700–1750 cm) and NO (1520–1350 cm) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves bond lengths and angles, such as the planarity of the benzothiazole-nitrobenzoyl system. For example, triclinic crystals (space group P1) with unit cell parameters , , have been reported for analogous structures .

Advanced: How should researchers resolve contradictions between spectral data and crystallographic results?

Discrepancies may arise due to dynamic effects (e.g., tautomerism) or experimental artifacts. For example:

- Imine Tautomerism : Solution-state NMR may show equilibrium between E/Z isomers, while crystallography captures a single conformation.

- Hydrogen Bonding : Crystallographic data (e.g., N–H···O interactions) might explain unexpected stability not evident in solution-phase IR.

Q. Resolution Strategy :

Cross-validate with temperature-dependent NMR or variable-temperature XRD.

Use computational methods (DFT) to model equilibrium states.

Compare with structurally similar compounds (e.g., bromobenzoyl analogs) to identify systematic trends .

Advanced: What crystallographic parameters and intermolecular interactions define its solid-state structure?

For analogous benzothiazole derivatives:

- Crystal System : Triclinic (space group P1).

- Unit Cell : , , , , , .

- Intermolecular Interactions :

- N–H···N hydrogen bonds between benzothiazole NH and nitro groups.

- Weak C–H···O contacts stabilizing layered packing.

Steric hindrance from the prop-2-ynyl group may suppress π-π stacking, contrasting with unsubstituted benzothiazoles. Refinement via SHELXL (R-factor < 0.05) ensures accuracy .

Advanced: How can interaction studies with biological targets be designed to assess therapeutic potential?

Q. Methodologies :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to receptors like kinase enzymes.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target binding.

- Molecular Docking : Use AutoDock Vina to predict binding poses, leveraging crystallographic data for receptor structures.

Case Study : Analogous nitrobenzoyl-benzothiazole compounds show inhibition of EGFR kinase (IC ~ 0.5–2.0 µM) via competitive binding to the ATP pocket. Dose-response assays (MTT/WST-1) in cancer cell lines validate cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.